2-Methylpropyl (1H-1,3-benzodiazol-2-ylsulfanyl)formate
Overview
Description
It is characterized by the presence of a benzimidazole ring, which is a common motif in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl (1H-1,3-benzodiazol-2-ylsulfanyl)formate typically involves the reaction of 2-mercaptobenzimidazole with isobutyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process. Additionally, solvent recovery and recycling systems can be implemented to reduce waste and improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl (1H-1,3-benzodiazol-2-ylsulfanyl)formate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The formate ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-Methylpropyl (1H-1,3-benzodiazol-2-ylsulfanyl)formate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-Methylpropyl (1H-1,3-benzodiazol-2-ylsulfanyl)formate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt essential biochemical pathways, leading to the desired therapeutic effect. Additionally, the formate ester group can undergo hydrolysis, releasing the active benzimidazole moiety.
Comparison with Similar Compounds
Similar Compounds
2-Isobutyl-1H-benzimidazole: Similar structure but lacks the formate ester group.
2-(4-Benzoylphenoxy)-1H-benzimidazole: Contains a benzoylphenoxy group instead of the formate ester.
2-(1-Methyl-1H-benzimidazol-2-yl)ethan-1-amine: Contains an ethanamine group instead of the formate ester.
Uniqueness
2-Methylpropyl (1H-1,3-benzodiazol-2-ylsulfanyl)formate is unique due to the presence of both the benzimidazole ring and the formate ester group. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications. The formate ester group can be easily modified, allowing for the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
2-methylpropyl 1H-benzimidazol-2-ylsulfanylformate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-8(2)7-16-12(15)17-11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBCFAPJQWGFGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)SC1=NC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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